2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide
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Overview
Description
2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide is a synthetic organic compound with the molecular formula C14H12Cl3FN2O It is characterized by the presence of a fluoroacetamide group attached to a trichloroethyl moiety, which is further linked to a naphthylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide typically involves the reaction of 2-naphthylamine with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with fluoroacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoroacetamide group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the corresponding carboxylic acid and amine .
Scientific Research Applications
2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acetamide
- 2-fluoro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamide
- 2-fluoro-N-[2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl]acetamide
Uniqueness
2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide is unique due to the presence of the naphthylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C14H12Cl3FN2O |
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Molecular Weight |
349.6 g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H12Cl3FN2O/c15-14(16,17)13(20-12(21)8-18)19-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13,19H,8H2,(H,20,21) |
InChI Key |
XBEIDLPEMRIGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origin of Product |
United States |
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